2-Bromo-5-(trifluoromethoxy)benzaldehyde

Beschreibung

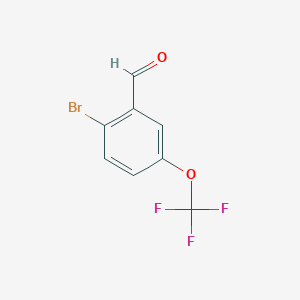

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-5-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMYXQXITTZTHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382570 | |

| Record name | 2-bromo-5-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505084-61-7 | |

| Record name | 2-Bromo-5-(trifluoromethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505084-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-5-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-(trifluoromethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-5-(trifluoromethoxy)benzaldehyde chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Bromo-5-(trifluoromethyl)benzaldehyde

Foreword by the Senior Application Scientist:

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. This guide is dedicated to an in-depth exploration of 2-Bromo-5-(trifluoromethyl)benzaldehyde (CAS No: 102684-91-3), a highly versatile and reactive building block.

It is crucial to distinguish this compound from its regioisomer, 2-Bromo-5-(trifluoromethoxy)benzaldehyde. While both possess unique properties, the trifluoromethyl (-CF3) substituted variant is more prominently featured in synthetic literature and commercial availability, making it a subject of significant interest. The potent electron-withdrawing nature and metabolic stability of the -CF3 group, combined with the dual reactivity of the aromatic bromide and the aldehyde, render this molecule a powerful tool for constructing complex molecular architectures.[1][2]

This document moves beyond a simple recitation of data. It is structured to provide a causal understanding—the "why" behind the "how"—of its synthesis, reactivity, and application. We will delve into the electronic effects governing its behavior, provide validated protocols for its use, and contextualize its role in the development of novel chemical entities.

Section 1: Core Physicochemical and Spectroscopic Profile

2-Bromo-5-(trifluoromethyl)benzaldehyde is a colorless to light yellow liquid at room temperature.[3] Its key physical and chemical properties are summarized below, providing a foundational dataset for experimental design.

| Property | Value | Source |

| CAS Number | 102684-91-3 | [4] |

| Molecular Formula | C₈H₄BrF₃O | [4][5] |

| Molecular Weight | 253.02 g/mol | [4] |

| Appearance | Colorless to Light yellow to Light orange clear liquid | [3] |

| Purity | Typically >97.0% (GC) | [3] |

| IUPAC Name | 2-bromo-5-(trifluoromethyl)benzaldehyde | [4] |

| InChI Key | CSOBJYGHQOLWOD-UHFFFAOYSA-N | [4][6] |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)C=O)Br | [4] |

| Storage Conditions | Store in a refrigerator (2-8°C) under an inert atmosphere. | [6][7] |

Spectroscopic data confirms the structure of the molecule. While detailed spectra are proprietary to databases, Raman spectroscopic data has been recorded for this compound, which is instrumental for vibrational mode analysis and structural confirmation.[4]

Section 2: Synthesis and Purification Protocol

A prevalent and efficient method for the synthesis of 2-Bromo-5-(trifluoromethyl)benzaldehyde is the selective reduction of the corresponding benzonitrile precursor. This approach is favored for its high yield and operational simplicity.

Protocol: Reduction of 2-Bromo-5-(trifluoromethyl)benzonitrile

This protocol details the reduction of the nitrile functional group to an aldehyde using Diisobutylaluminum hydride (DIBAL-H), a sterically hindered reducing agent that facilitates the partial reduction to the imine intermediate, which is then hydrolyzed to the aldehyde upon acidic workup.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and an argon inlet, dissolve 2-bromo-5-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous toluene (or methylene chloride) to a concentration of approximately 0.5 M.[8][9]

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is critical to prevent over-reduction to the corresponding alcohol.

-

Addition of DIBAL-H: Add DIBAL-H (1.0 M solution in toluene or hexanes, ~1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.[8][9]

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours.[9] Progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot with methanol and then water before spotting.

-

Quenching: Once the starting material is consumed, quench the reaction by the slow, careful addition of methanol, followed by water, and finally a 3N hydrochloric acid solution.[8] This hydrolyzes the intermediate aluminum-imine complex to release the aldehyde.

-

Workup: Allow the mixture to warm to room temperature and stir vigorously for 15-30 minutes.[8] Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.[8][9]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel (e.g., using a hexanes/ether gradient) or by vacuum distillation to yield the final product as a clear oil.[8][9]

Caption: Synthetic workflow for 2-Bromo-5-(trifluoromethyl)benzaldehyde.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in its two distinct and orthogonally reactive functional groups: the aldehyde and the aromatic bromide. The trifluoromethyl group acts as a powerful modulator of reactivity.

-

The Aldehyde Functionality: The aldehyde's carbonyl carbon is highly electrophilic. This reactivity is significantly enhanced by the strong electron-withdrawing inductive effect of the para-substituted -CF3 group, making it highly susceptible to nucleophilic attack.[10] This enables a wide array of classical carbonyl transformations:

-

The Bromo Substituent: The bromine atom at the 2-position is an ideal handle for transition-metal-catalyzed cross-coupling reactions. This allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern pharmaceutical synthesis. Key reactions include:

-

Suzuki Coupling: Reaction with boronic acids/esters to form biaryl structures.

-

Stille Coupling: Reaction with organostannanes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds with various amine nucleophiles.[1]

-

Caption: Dual reactivity map of 2-Bromo-5-(trifluoromethyl)benzaldehyde.

Section 4: Applications in Drug Discovery

The trifluoromethyl group is considered a "lipophilic hydrogen bond donor" and a bioisostere for several functional groups. Its inclusion in drug candidates often leads to improved pharmacological profiles.[1][2]

-

Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the half-life and bioavailability of a drug.[1]

-

Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral absorption.[1][2]

-

Binding Affinity: The strong dipole moment of the -CF3 group can lead to favorable interactions with protein targets, potentially increasing the binding affinity and potency of a drug candidate.[2]

Consequently, 2-Bromo-5-(trifluoromethyl)benzaldehyde serves as a key starting material for synthesizing a diverse range of bioactive scaffolds, including inhibitors of enzymes like Hypoxia-Inducible Factor (HIF)-1, anti-inflammatory agents, and antitumor compounds.[2]

Section 5: Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. It is classified as a hazardous substance.

Primary Hazards:

-

Skin Irritation (H315): Causes skin irritation upon contact.[4][7]

-

Serious Eye Irritation (H319): Causes serious eye irritation and potential damage.[4][7]

-

Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[11]

Protocol: Safe Handling and Storage

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7]

-

Handling: Avoid direct contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling. In case of accidental contact, flush the affected area with copious amounts of water.[7]

-

Storage: Keep the container tightly sealed and store in a designated refrigerator (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6][7][12]

-

Spill Response: In case of a spill, ensure adequate ventilation and wear suitable protective equipment. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.[7]

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Trifluoromethyl Group's Impact: Exploring 2-Bromo-5-(trifluoromethyl)benzaldehyde. [Link]

-

PubChem. 2-Bromo-5-(trifluoromethyl)benzaldehyde. [Link]

-

PrepChem.com. Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde. [Link]

-

Fisher Scientific. Chemical Label: 2-Bromo-5-(trifluoromethyl)benzaldehyde. [Link]

-

Amerigo Scientific. 2-Bromo-5-(trifluoromethyl)benzaldehyde. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Bromo-5-(trifluoromethyl)benzaldehyde | 102684-91-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 2-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 7018047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-5-(trifluoromethyl)benzaldehyde - Amerigo Scientific [amerigoscientific.com]

- 6. 2-Bromo-5-(trifluoromethyl)benzaldehyde | 102684-91-3 [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. prepchem.com [prepchem.com]

- 9. 2-Bromo-5-(trifluoromethyl)benzaldehyde | 102684-91-3 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemical-label.com [chemical-label.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

2-Bromo-5-(trifluoromethoxy)benzaldehyde structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 2-Bromo-5-(trifluoromethoxy)benzaldehyde

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound (CAS No: 505084-61-7), a key building block in contemporary medicinal chemistry and materials science.[1] The trifluoromethoxy group offers unique electronic properties and metabolic stability, making its unambiguous identification and structural confirmation paramount in drug development and quality control workflows.[2] This document moves beyond a simple recitation of analytical techniques, offering a logically structured narrative grounded in the principles of spectroscopy. We detail the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section provides not only the theoretical underpinnings and expected spectral features but also field-proven, step-by-step experimental protocols designed for immediate application. The causality behind experimental choices is explained, ensuring that the described workflow constitutes a self-validating system for researchers, scientists, and drug development professionals.

Compound Profile and Significance

This compound is a substituted aromatic aldehyde. The presence of an aldehyde functional group, a bromine atom, and a trifluoromethoxy group on the benzene ring creates a unique electronic and steric environment. This substitution pattern makes it a valuable intermediate for synthesizing more complex molecules, particularly in the pharmaceutical industry where the trifluoromethoxy (-OCF₃) group is used to enhance properties like metabolic stability and lipophilicity.[2]

A precise and unequivocal confirmation of its structure is the foundational first step in any research or development pipeline. The following table summarizes its core chemical properties.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 505084-61-7 | [1] |

| Molecular Formula | C₈H₄BrF₃O₂ | [1] |

| Molecular Weight | 269.02 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

Below is the chemical structure with standardized numbering for reference in the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound.

Integrated Spectroscopic Workflow

The definitive elucidation of the molecule's structure relies not on a single technique, but on the convergent validation from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together, they build an unassailable confirmation.

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[3] For this specific analyte, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Proton (¹H) NMR Spectroscopy

-

Principle & Causality: ¹H NMR provides information on the number of distinct proton environments and their connectivity through spin-spin coupling. The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups (like -CHO, -Br, -OCF₃) deshield nearby protons, shifting their signals downfield (to higher ppm values).

-

Expected Spectral Features:

-

Aldehyde Proton (H-CHO): A singlet peak is expected at a highly deshielded position, typically between δ 9.8-10.2 ppm . Its integration value will be 1H.

-

Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (δ 7.0-8.5 ppm). Due to their unique positions relative to the three different substituents, they will exhibit a complex splitting pattern.

-

H6 (ortho to -CHO, meta to -OCF₃): Expected to be a doublet, coupled to H4.

-

H3 (ortho to -Br, meta to -CHO): Expected to be a doublet of doublets, coupled to H4.

-

H4 (meta to -CHO, meta to -Br): Expected to be a doublet of doublets, coupled to H3 and H6.

-

-

Carbon-13 (¹³C) NMR Spectroscopy

-

Principle & Causality: ¹³C NMR identifies all unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the carbon's hybridization and the electronegativity of attached atoms.

-

Expected Spectral Features:

-

Carbonyl Carbon (C=O): A highly deshielded peak around δ 185-195 ppm .

-

Aromatic Carbons: Six distinct signals are expected in the δ 110-160 ppm region. The carbons directly attached to electronegative atoms (C2-Br, C1-CHO, C5-O) will be significantly influenced.

-

Trifluoromethoxy Carbon (-OCF₃): A quartet centered around δ 120 ppm due to coupling with the three fluorine atoms (¹JCF).

-

Fluorine-19 (¹⁹F) NMR Spectroscopy

-

Principle & Causality: ¹⁹F NMR is exceptionally useful for confirming the presence and electronic environment of fluorine-containing groups.[4] The trifluoromethoxy group is a strong electron-withdrawing group, and its ¹⁹F chemical shift provides direct evidence of its presence.[2]

-

Expected Spectral Features:

-

A sharp singlet peak is expected around δ -58 to -60 ppm (relative to CFCl₃). The absence of coupling confirms the -OCF₃ group is not adjacent to any protons.

-

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 10-15 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4]

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 250 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire several hundred to a few thousand scans, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set the spectral width to cover the expected region (e.g., -50 to -70 ppm).

-

Acquire at least 32 scans.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

-

Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this molecule, Electron Ionization (EI) is a suitable technique. It provides the molecular weight of the compound and structural information from its fragmentation pattern.[3]

-

Expected Spectral Features:

-

Molecular Ion (M⁺·): The most critical piece of information is the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in two molecular ion peaks of nearly equal intensity:

-

m/z corresponding to [C₈H₄⁷⁹BrF₃O₂]⁺

-

m/z corresponding to [C₈H₄⁸¹BrF₃O₂]⁺ (M+2 peak)

-

-

This characteristic isotopic pattern is definitive proof of the presence of one bromine atom.

-

Key Fragmentation: Common fragmentation pathways for benzaldehydes include the loss of the aldehyde proton (-1 amu), the loss of the carbonyl group (-29 amu for -CHO), and the loss of the bromine atom (-79 or -81 amu).

-

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the analyte (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.[4]

-

GC Separation:

-

Injector Temperature: 250 °C.

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Detection:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-350.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Identify the chromatographic peak for the analyte. Analyze the corresponding mass spectrum, focusing on the molecular ion region to confirm the bromine isotopic pattern and identify major fragment ions.

Infrared (IR) Spectroscopy

-

Principle & Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.[3]

-

Expected Spectral Features:

-

C=O Stretch (Aldehyde): A very strong and sharp absorption band around 1700-1720 cm⁻¹ . This is one of the most prominent peaks in the spectrum.

-

C-H Stretch (Aldehyde): Two characteristic, weaker bands are often visible around 2820 cm⁻¹ and 2720 cm⁻¹ .

-

C-H Stretch (Aromatic): Absorptions appearing just above 3000 cm⁻¹ .

-

C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

-

C-F and C-O Stretches: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹ , corresponding to the C-O-C ether linkage and the C-F bonds of the trifluoromethoxy group.

-

C-Br Stretch: A weaker absorption in the lower frequency region of the fingerprint, typically 500-650 cm⁻¹ .

-

Experimental Protocol: ATR-FTIR Analysis

-

Sample Preparation: As the analyte is a liquid, no special preparation is needed for Attenuated Total Reflectance (ATR) analysis.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the empty crystal.

-

Sample Scan: Place a single drop of the this compound liquid directly onto the ATR crystal.

-

Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum. Identify the key absorption bands and assign them to the corresponding functional groups.

Data Synthesis and Final Confirmation

The definitive structure of this compound is confirmed by the convergence of all spectroscopic data, as summarized in the table below.

| Technique | Observation | Interpretation |

| ¹H NMR | Signal at ~10 ppm (1H, s); Complex signals at 7-8.5 ppm (3H) | Confirms presence of aldehyde and a trisubstituted aromatic ring. |

| ¹³C NMR | Signal at ~190 ppm; Quartet at ~120 ppm; 6 aromatic signals | Confirms carbonyl, -OCF₃ group, and the six unique aromatic carbons. |

| ¹⁹F NMR | Strong singlet at ~-59 ppm | Unequivocally confirms the trifluoromethoxy (-OCF₃) group. |

| Mass Spec. | M⁺· and M+2 peaks of ~1:1 intensity | Confirms molecular weight and the presence of one bromine atom. |

| IR Spec. | Strong band at ~1710 cm⁻¹; Strong bands at 1100-1300 cm⁻¹ | Confirms aldehyde C=O and C-O/C-F functionalities. |

Collectively, the NMR data establishes the carbon-hydrogen framework and the precise connectivity of the substituents. Mass spectrometry confirms the elemental composition (C, H, Br, F, O) and molecular weight. Finally, IR spectroscopy provides a rapid and certain confirmation of the key functional groups present. This multi-faceted, self-validating approach leaves no ambiguity as to the structure of the analyte.

Safety and Handling

Based on available Safety Data Sheets (SDS), 2-Bromo-5-(trifluoromethyl)benzaldehyde is classified as a substance that causes skin and serious eye irritation.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated chemical fume hood.

References

-

PrepChem. Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde. PrepChem.com. Available from: [Link]

-

PubChem. 2-Bromo-5-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

-

Chemical Label. 2-Bromo-5-(trifluoromethyl)benzaldehyde. Available from: [Link]

-

ResearchGate. Molecular structures of substituted benzaldehydes 1-50 (training set).... ResearchGate. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for.... The Royal Society of Chemistry. Available from: [Link]

-

ResearchGate. Molecular structures of substituted benzaldehydes 51-60 (prediction set). ResearchGate. Available from: [Link]

-

SpectraBase. 2-Fluoro-5-bromo-benzaldehyde. Wiley. Available from: [Link]

- Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride. Google Patents.

-

Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. JCHPS. Available from: [Link]

-

PubMed. Identification and structure elucidation of a p-phenoxybenzaldehyde in bamboo shoots by HPLC-ESI/MS/MS and NMR. National Library of Medicine. Available from: [Link]

-

ResearchGate. (PDF) 2-Bromo-5-fluorobenzaldehyde. ResearchGate. Available from: [Link]

-

Freie Universität Berlin. Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium. Available from: [Link]

-

ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: [Link]

-

SpectraBase. 2-Bromo-5-fluorobenzaldehyde. Wiley. Available from: [Link]

-

TSI Journals. GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in.... Trade Science Inc. Available from: [Link]

-

NIST WebBook. Benzaldehyde, 5-bromo-2-hydroxy-. National Institute of Standards and Technology. Available from: [Link]

-

ResearchGate. Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate. Available from: [Link]

-

NIST WebBook. Benzaldehyde, 5-bromo-2-hydroxy- Mass spectrum (electron ionization). National Institute of Standards and Technology. Available from: [Link]

-

Amerigo Scientific. 2-Bromo-5-(trifluoromethyl)benzaldehyde. Amerigo Scientific. Available from: [Link]

-

Berkeley Learning Hub. 5 Tips Benzaldehyde IRSpectrum. Berkeley Learning Hub. Available from: [Link]

-

iChemical. prionitin, CAS No. 117469-56-4. iChemical. Available from: [Link]

Sources

- 1. 505084-61-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. jchps.com [jchps.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 2-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 7018047 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 2-Bromo-5-(trifluoromethoxy)benzaldehyde (CAS 505084-61-7): A Cornerstone Building Block for Advanced Pharmaceutical Synthesis

Executive Summary

This guide provides an in-depth technical overview of 2-Bromo-5-(trifluoromethoxy)benzaldehyde, a key intermediate in modern medicinal chemistry. The strategic placement of its functional groups—a reactive aldehyde, a versatile bromine atom for cross-coupling, and a metabolically robust trifluoromethoxy group—makes it an invaluable scaffold for constructing complex drug candidates. We will dissect its synthesis, explore its reactivity in pivotal synthetic transformations, and present detailed, field-tested protocols. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful building block to accelerate drug discovery programs.

Physicochemical and Spectral Properties

The unique electronic properties of this compound dictate its reactivity. The aldehyde is activated by the electron-withdrawing nature of the trifluoromethoxy group, while the bromine at the 2-position is sterically accessible for catalytic insertion, making it an ideal substrate for a range of cross-coupling reactions.

| Property | Value | Source |

| CAS Number | 505084-61-7 | |

| Molecular Formula | C8H4BrF3O2 | |

| Molecular Weight | 269.02 g/mol | |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 49-53 °C | |

| Boiling Point | 235.9±40.0 °C (Predicted) | |

| Solubility | Soluble in dichloromethane, ethyl acetate, and THF. |

Note: Predicted values should be confirmed experimentally.

Synthesis and Purification

Recommended Synthetic Protocol: Bromination of 3-(Trifluoromethoxy)benzaldehyde

The most direct and industrially scalable synthesis involves the ortho-selective bromination of 3-(trifluoromethoxy)benzaldehyde. The trifluoromethoxy group, while electron-withdrawing, is a meta-director. However, the reaction can be driven to the desired ortho-product under specific conditions.

Reaction Scheme: 3-(Trifluoromethoxy)benzaldehyde → this compound

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 3-(trifluoromethoxy)benzaldehyde (1.0 eq) in a suitable solvent such as acetonitrile, add a catalyst like iron(III) bromide (0.1 eq).

-

Bromination: Slowly add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature. The use of NBS is preferable to liquid bromine for easier handling and improved selectivity.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Workup: Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Core Reactivity and Synthetic Protocols

The utility of this building block stems from the orthogonal reactivity of its functional groups. The aldehyde can undergo nucleophilic attack and reductive amination, while the aryl bromide is primed for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

This reaction is fundamental for creating biaryl structures, a common motif in kinase inhibitors and other therapeutic agents. The choice of catalyst, ligand, and base is critical for achieving high yields.

Protocol: Synthesis of 2-(Aryl)-5-(trifluoromethoxy)benzaldehyde

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

-

Solvent and Catalyst: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1). Add the palladium catalyst, Pd(dppf)Cl2 (2-5 mol%), which is highly effective for this type of transformation.

-

Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. The dppf ligand's wide bite angle is crucial for facilitating the reductive elimination step.

-

Monitoring and Workup: Monitor by LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify via silica gel chromatography.

Caption: Suzuki-Miyaura Coupling Workflow.

Reductive Amination: C-N Bond Formation

Reductive amination is a cornerstone of medicinal chemistry for introducing amine functionalities. This two-step, one-pot process involves the initial formation of a Schiff base (imine), followed by its in-situ reduction.

Protocol: Synthesis of N-Alkyl/Aryl-1-(2-bromo-5-(trifluoromethoxy)phenyl)methanamine

-

Imine Formation: Dissolve this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add acetic acid (0.1 eq) to catalyze imine formation. Stir at room temperature for 1-2 hours.

-

Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. This reagent is selective for the iminium ion over the aldehyde, preventing reduction of the starting material.

-

Reaction Execution: Stir the reaction at room temperature for 12-24 hours. The choice of NaBH(OAc)3 is a key process optimization; it is less basic and less reactive with protic solvents than other hydrides like NaBH4, leading to cleaner reactions.

-

Workup: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

-

Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry, concentrate, and purify by column chromatography.

Caption: Reductive Amination One-Pot Workflow.

Applications in Drug Discovery

The trifluoromethoxy (-OCF3) group is often used as a bioisostere for a methoxy or chloro group. It significantly increases lipophilicity, which can enhance membrane permeability and oral bioavailability. Furthermore, its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and improve metabolic stability by blocking potential sites of oxidative metabolism.

Case Study Areas:

-

Kinase Inhibitors: The biaryl scaffold, readily accessed via Suzuki coupling, is a privileged structure for targeting the ATP-binding site of various kinases.

-

GPCR Modulators: The ability to introduce diverse amine functionalities via reductive amination allows for the exploration of structure-activity relationships in G-protein coupled receptor ligands.

-

Antiviral Agents: The unique electronic and steric properties of the scaffold have been explored in the development of novel antiviral compounds.

Safety and Handling

-

Hazard Identification: this compound is an irritant. Avoid contact with skin, eyes, and inhalation of dust.

-

Recommended Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.

Conclusion

This compound is a high-value, versatile building block for modern organic synthesis. Its well-defined reactivity allows for the selective and high-yielding construction of complex molecular architectures. The protocols and insights provided in this guide serve as a robust starting point for scientists aiming to incorporate this scaffold into their research and development pipelines, enabling the efficient synthesis of next-generation therapeutics.

References

-

This compound product page. PubChem. [Link]

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-(trifluoromethoxy)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 2-Bromo-5-(trifluoromethoxy)benzaldehyde, a key building block in contemporary drug discovery and development. The trifluoromethoxy group imparts unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, making its incorporation into bioactive molecules a highly sought-after strategy. This document details two primary, field-proven synthetic pathways: the direct electrophilic bromination of 3-(trifluoromethoxy)benzaldehyde and a regioselective approach via directed ortho-lithiation of 1-bromo-4-(trifluoromethoxy)benzene followed by formylation. Each method is presented with a detailed, step-by-step protocol, mechanistic insights, and a discussion of the critical process parameters that ensure high yield and purity. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and process development.

Introduction: The Strategic Importance of the Trifluoromethoxy Moiety

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest due to its profound impact on a molecule's pharmacokinetic and pharmacodynamic profile. Its strong electron-withdrawing nature and high lipophilicity can significantly modulate properties such as metabolic stability, membrane permeability, and binding affinity. This compound serves as a versatile intermediate, featuring two key reactive handles: an aldehyde for derivatization through reactions like Wittig olefination, aldol condensation, and reductive amination, and a bromine atom, which is amenable to a wide array of cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings. This dual functionality makes it an invaluable scaffold for the synthesis of complex pharmaceutical candidates.

Synthetic Strategies: A Comparative Analysis

Two principal synthetic routes to this compound are presented herein. The choice between these pathways often depends on the availability of starting materials, scalability, and the desired purity profile of the final product.

-

Route A: Electrophilic Aromatic Bromination. This approach involves the direct bromination of the commercially available 3-(trifluoromethoxy)benzaldehyde. The key challenge in this method is controlling the regioselectivity of the bromination.

-

Route B: Directed ortho-Lithiation and Formylation. This more targeted approach begins with 1-bromo-4-(trifluoromethoxy)benzene and utilizes the principle of directed ortho-metalation to introduce the aldehyde group at the desired position with high regioselectivity.

The following sections will provide a detailed exploration of each of these synthetic methodologies.

Route A: Electrophilic Bromination of 3-(Trifluoromethoxy)benzaldehyde

This method leverages the directing effects of the substituents on the aromatic ring to guide the incoming electrophile (bromine) to the desired position. The trifluoromethoxy group is a meta-director, while the aldehyde group is also a meta-director. However, the trifluoromethoxy group is an activating group (albeit weakly deactivating overall due to induction), whereas the aldehyde is strongly deactivating. The ortho, para-directing influence of the bromine atom in the product must also be considered in preventing over-bromination.

Mechanistic Rationale

The trifluoromethoxy group at position 3 will direct incoming electrophiles to the 5-position (meta) and the 1-position (meta). The aldehyde at position 1 will direct to the 3-position (meta) and the 5-position (meta). The position ortho to the trifluoromethoxy group and meta to the aldehyde (the 2-position) is sterically hindered and electronically deactivated. Therefore, the most favored position for electrophilic attack is the 5-position, which is meta to both groups. However, achieving high selectivity for bromination at the 2-position, ortho to the aldehyde and meta to the trifluoromethoxy group, can be challenging and may require careful optimization of reaction conditions. A Lewis acid catalyst is typically employed to polarize the brominating agent and enhance its electrophilicity.

Visualizing the Synthetic Pathway

Caption: Figure 1: Electrophilic Bromination Pathway

Detailed Experimental Protocol

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 3-(Trifluoromethoxy)benzaldehyde | 190.12 | 10.0 g | 52.6 mmol |

| N-Bromosuccinimide (NBS) | 177.98 | 9.83 g | 55.2 mmol |

| Iron(III) Chloride (anhydrous) | 162.20 | 0.85 g | 5.26 mmol |

| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL | - |

| Saturated aq. Sodium Bicarbonate | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | - | - |

Procedure:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-(trifluoromethoxy)benzaldehyde (10.0 g, 52.6 mmol) and anhydrous dichloromethane (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add anhydrous iron(III) chloride (0.85 g, 5.26 mmol) to the stirred solution.

-

In a separate beaker, dissolve N-bromosuccinimide (9.83 g, 55.2 mmol) in 50 mL of anhydrous dichloromethane.

-

Add the NBS solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of 100 mL of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pale yellow oil.

Route B: Directed ortho-Lithiation and Formylation

This elegant and highly regioselective strategy takes advantage of the directing ability of the bromine atom in the starting material, 1-bromo-4-(trifluoromethoxy)benzene, to facilitate lithiation at the adjacent ortho position. Subsequent quenching of the resulting aryllithium intermediate with a formylating agent introduces the aldehyde functionality.

Mechanistic Rationale

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[1][2] In this case, the bromine atom acts as a directing metalating group (DMG), guiding the strong base, typically an organolithium reagent like n-butyllithium or s-butyllithium, to deprotonate the sterically accessible and electronically favorable ortho position. The reaction is performed at low temperatures to prevent side reactions, such as halogen-metal exchange or rearrangement. The resulting aryllithium species is then trapped with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield the desired benzaldehyde.

Visualizing the Synthetic Workflow

Caption: Figure 2: Directed ortho-Lithiation Workflow

Detailed Experimental Protocol

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 1-Bromo-4-(trifluoromethoxy)benzene | 241.01 | 10.0 g | 41.5 mmol |

| s-Butyllithium (1.4 M in cyclohexane) | - | 32.6 mL | 45.6 mmol |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 4.8 mL | 62.2 mmol |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 150 mL | - |

| 1 M Hydrochloric Acid | - | 50 mL | - |

| Diethyl Ether | 74.12 | 100 mL | - |

| Saturated aq. Sodium Bicarbonate | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | - | - |

Procedure:

-

To a flame-dried 500 mL three-necked round-bottom flask under a nitrogen atmosphere, add 1-bromo-4-(trifluoromethoxy)benzene (10.0 g, 41.5 mmol) and anhydrous tetrahydrofuran (150 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add s-butyllithium (1.4 M in cyclohexane, 32.6 mL, 45.6 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (4.8 mL, 62.2 mmol) dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 30 minutes, then allow the reaction to warm slowly to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (50 mL).

-

Extract the mixture with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the pure this compound.

Conclusion

This guide has detailed two robust and scientifically sound methodologies for the synthesis of this compound. The choice of synthetic route will ultimately be dictated by factors such as starting material availability, cost, and the specific requirements for regiochemical purity. The directed ortho-lithiation approach generally offers superior regioselectivity, while the electrophilic bromination route may be more straightforward if the starting aldehyde is readily accessible. Both protocols have been designed to be self-validating, with clear steps and rationale, empowering researchers to confidently produce this valuable synthetic intermediate.

References

- Chen, J., et al. (2013). Synthesis and antitumor activity of novel quinazolinone derivatives. European Journal of Medicinal Chemistry, 64, 491-500.

- Dubost, E., et al. (2011). A new, simple and efficient one-pot synthesis of 2-bromo-5-fluorobenzaldehyde. Tetrahedron Letters, 52(40), 5147-5149.

- Snieckus, V. (1990). Directed ortho metalation. Toluene- and arene-fused-ring chemistry. Chemical Reviews, 90(6), 879-933.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.

-

PrepChem.com. Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde. Available at: [Link]

-

Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Available at: [Link]

-

Organic Syntheses. ortho-Formylation of phenols. Available at: [Link]

-

Andrew G. Myers Research Group. Directed (ortho) Metallation. Available at: [Link]

-

Infoscience - EPFL. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Available at: [Link]

- N. S. Narasimhan, et al. Mechanism of aromatic lithiation reactions--Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(4), 625-633.

- Google Patents. Preparation method of 2-fluoro-5-bromobenzaldehyde.

-

Andrew G. Myers Research Group. Directed Ortho Metalation. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Bromo-5-(trifluoromethoxy)benzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-5-(trifluoromethoxy)benzaldehyde, a key building block in modern medicinal chemistry and materials science. We will delve into its fundamental properties, logical synthetic approaches, and its role in the development of novel molecules, with a focus on the causality behind experimental choices and methodologies.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted aromatic aldehyde with the chemical formula C₈H₄BrF₃O₂. Its structure is characterized by a benzene ring functionalized with a bromo group, a trifluoromethoxy group, and an aldehyde group.

Molecular Weight and Identification

A precise understanding of the molecular weight is fundamental for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source |

| Molecular Weight | 269.02 g/mol | [1] |

| Molecular Formula | C₈H₄BrF₃O₂ | [1] |

| CAS Number | 505084-61-7 | [1] |

| Synonyms | 4-Bromo-3-formylphenyl trifluoromethyl ether | N/A |

The molecular weight is calculated from the atomic weights of its constituent atoms: 8 carbons, 4 hydrogens, 1 bromine, 3 fluorines, and 2 oxygens.

It is critical to distinguish this compound from the similarly named 2-Bromo-5-(trifluoromethyl)benzaldehyde . The latter contains a trifluoromethyl group (-CF₃) directly attached to the benzene ring, resulting in a different molecular weight (253.02 g/mol ) and distinct chemical properties.[2][3][4] The presence of the oxygen atom in the trifluoromethoxy group (-OCF₃) in the subject of this guide significantly influences the electronic and steric environment of the molecule.

Physicochemical Characteristics

| Property | Description |

| Physical Form | Colorless to yellow liquid or solid |

| Purity | Commercially available in ≥95% purity |

| Storage | Store in an inert atmosphere at room temperature |

Strategic Synthesis and Mechanistic Considerations

A likely precursor is 1-bromo-4-(trifluoromethoxy)benzene. The aldehyde group can then be introduced via an ortho-metalation strategy.

DOT Diagram: Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following is a representative, self-validating protocol for the synthesis of a structurally similar compound, which can be adapted for the synthesis of this compound. This protocol for the synthesis of 2-bromo-5-trifluoromethyl benzaldehyde from 2-bromo-5-trifluoromethyl benzonitrile illustrates the reduction of a nitrile to an aldehyde.[5]

Step 1: Reduction of Nitrile to Aldehyde

-

In a round-bottom flask under an argon atmosphere, dissolve 2-bromo-5-trifluoromethyl benzonitrile in anhydrous methylene chloride.

-

Cool the solution to room temperature.

-

Add diisobutylaluminum hydride (DIBAL-H) dropwise to the solution.

-

Stir the resulting solution for 30 minutes.

-

Dilute the reaction mixture with diethyl ether and cool in an ice bath.

-

Quench the reaction by the careful, dropwise addition of 3N hydrochloric acid.

-

Remove the ice bath and stir the mixture vigorously for 15 minutes.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer with magnesium sulfate, filter, and evaporate the solvent to yield the crude aldehyde.

Step 2: Purification

-

Purify the resulting oil by distillation or flash chromatography to obtain pure 2-bromo-5-trifluoromethyl benzaldehyde.[5]

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the aldehydic proton. The aromatic protons will appear as a complex multiplet, with chemical shifts influenced by the electron-withdrawing effects of the bromo, trifluoromethoxy, and aldehyde groups. The aldehydic proton will appear as a singlet or a finely split multiplet further downfield.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal. The carbon attached to the trifluoromethoxy group will show a characteristic quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a strong absorption band characteristic of the C=O stretch of the aldehyde group, typically in the range of 1690-1715 cm⁻¹. Other significant peaks will correspond to C-H stretches of the aromatic ring and C-F stretches of the trifluoromethoxy group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Applications in Research and Drug Development

This compound is a versatile intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.

-

Pharmaceutical Intermediates: The trifluoromethoxy group is a highly sought-after substituent in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of a molecule. The aldehyde and bromo functionalities of this compound provide two reactive sites for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and reductive aminations, to build more complex drug candidates.

-

Functional Materials: The unique electronic properties conferred by the trifluoromethoxy and bromo groups make this compound a valuable building block for the synthesis of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated groups can enhance the efficacy and stability of agrochemicals.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

Hazard Identification

-

Skin Irritation: Causes skin irritation.[6]

-

Eye Irritation: Causes serious eye irritation.[6]

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapor or dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep under an inert atmosphere.[1]

-

Store at room temperature.

Conclusion

This compound, with a molecular weight of 269.02 g/mol , is a valuable and versatile chemical intermediate. Its trifluoromethoxy group offers significant advantages in tuning the properties of target molecules in drug discovery and materials science. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective application in research and development.

References

-

PrepChem. (n.d.). Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 2-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 7018047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 102684-91-3|2-Bromo-5-(trifluoromethyl)benzaldehyde|BLD Pharm [bldpharm.com]

- 4. rsc.org [rsc.org]

- 5. prepchem.com [prepchem.com]

- 6. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Solubility of 2-Bromo-5-(trifluoromethoxy)benzaldehyde

This guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-5-(trifluoromethoxy)benzaldehyde (CAS No: 944898-81-3). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predicted behavior in various solvent systems, and detailed protocols for empirical determination. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide equips the user with the foundational knowledge and practical methodologies to assess its solubility for a range of applications.

Understanding the Molecule: Structural and Physicochemical Properties

This compound is a substituted aromatic aldehyde with the molecular formula C₈H₄BrF₃O. Its structure, featuring a benzene ring substituted with a bromo group, a trifluoromethoxy group, and an aldehyde functional group, dictates its physicochemical properties and, consequently, its solubility.

| Property | Value | Source |

| Molecular Weight | 271.02 g/mol | N/A |

| Predicted Boiling Point | 240.9±35.0 °C | [1] |

| Predicted Density | 1.706±0.06 g/cm³ | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

The presence of the electronegative bromine and trifluoromethoxy groups, along with the polar aldehyde group, suggests a molecule with a significant dipole moment. However, the overall non-polar character of the benzene ring and the bulky, hydrophobic nature of the trifluoromethoxy group are expected to play a crucial role in its solubility profile.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2][3] This principle states that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents (e.g., Water, Ethanol): The aldehyde group can act as a hydrogen bond acceptor, potentially allowing for some interaction with protic solvents. However, the large, non-polar benzene ring and the hydrophobic trifluoromethoxy and bromo substituents are expected to significantly limit its solubility in highly polar solvents like water. While a structurally related isomer, 5-Bromo-2-(trifluoromethoxy)benzaldehyde, is listed as "Soluble in water," this should be treated with caution for the 2-Bromo-5-(trifluoromethoxy) isomer, as positional differences can drastically alter physical properties.[4][5]

-

Non-Polar Aprotic Solvents (e.g., Hexane, Toluene): The aromatic ring and the halogen substituent suggest that this compound will exhibit good solubility in non-polar solvents due to favorable van der Waals interactions.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate): These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule while also accommodating its non-polar regions. A structurally similar compound, 2-bromo-5-hydroxy benzaldehyde, is soluble in chloroform, dichloromethane, and ethyl acetate, suggesting a similar behavior for the target compound.[6]

The logical relationship for predicting solubility is visualized in the diagram below:

Caption: Predicted solubility based on molecular features.

Experimental Determination of Solubility: A Step-by-Step Guide

Given the absence of definitive published data, empirical determination is necessary. The following protocols are designed to provide a systematic approach to evaluating the solubility of this compound.

Qualitative Solubility Testing

This initial screening provides a rapid assessment of solubility in a range of common laboratory solvents.

Materials:

-

This compound

-

Small test tubes or vials

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Solvents: Deionized water, Methanol, Ethanol, Acetone, Dichloromethane (DCM), Chloroform, Ethyl Acetate, Toluene, Hexane.

Procedure: [7]

-

Add approximately 1 mL of the chosen solvent to a clean, dry test tube.

-

To this, add a small, accurately measured amount of this compound (e.g., 10 µL of the liquid or a few milligrams if it were a solid).

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Allow the mixture to stand for at least one minute and observe.

-

Record your observations as:

-

Soluble: A clear, homogeneous solution is formed.

-

Partially Soluble: The majority of the compound dissolves, but some undissolved droplets or a persistent cloudiness remains.

-

Insoluble: The compound does not dissolve and forms a separate layer or a distinct suspension.[2]

-

Self-Validation: For each solvent, run a blank (solvent only) to ensure there is no pre-existing turbidity. When assessing solubility in immiscible solvent pairs (e.g., with water), the formation of two distinct layers indicates insolubility.

The experimental workflow for qualitative solubility testing is outlined below:

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Determination (Shake-Flask Method)

For applications requiring precise solubility values, the shake-flask method is a reliable, albeit more time-consuming, approach.[8]

Materials:

-

This compound

-

Chosen solvent in which the compound is sparingly or partially soluble

-

Scintillation vials or flasks with airtight caps

-

Analytical balance

-

Shaking incubator or orbital shaker set to a constant temperature (e.g., 25 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a flask. The goal is to have a visible amount of undissolved compound.

-

Equilibration: Seal the flask and place it in a shaking incubator at a constant temperature. Allow the mixture to equilibrate for at least 24 hours to ensure the solvent is fully saturated.

-

Phase Separation: After equilibration, allow the flask to stand undisturbed to let the excess solute settle. For finer suspensions, centrifuge the sample at high speed to pellet the undissolved compound.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles.

-

Dilution and Analysis: Accurately dilute the filtered saturated solution with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or GC method.

-

Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.

Trustworthiness of the Protocol: This method includes an equilibration step to ensure thermodynamic equilibrium is reached. The centrifugation and filtration steps are critical for removing undissolved solute, which is a common source of error, thus ensuring the measured concentration accurately reflects the soluble fraction.

Safety and Handling

This compound is classified as an irritant.[9] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] All handling should be performed in a well-ventilated area or a chemical fume hood.[10] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[9]

Conclusion

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- National Center for Biotechnology Information. (n.d.). 2-Bromo-5-(trifluoromethyl)benzaldehyde. PubChem.

- TCI Chemicals. (2025, March 12). SAFETY DATA SHEET: 2-Bromo-5-(trifluoromethyl)benzaldehyde.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.).

- LookChem. (n.d.). This compound Product Description.

- Khan Academy. (n.d.). Solubility of organic compounds.

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Apollo Scientific. (2022, May 17). Safety Data Sheet: 2-Bromo-5-(trifluoromethyl)benzaldehyde.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Bromo-5-(trifluoromethyl)benzaldehyde.

- ChemicalBook. (n.d.). 5-BROMO-2-(TRIFLUOROMETHOXY)BENZALDEHYDE CAS.

- ChemicalBook. (2025, July 14). 5-BROMO-2-(TRIFLUOROMETHOXY)BENZALDEHYDE.

- LifeChem Pharma. (n.d.). 2-bromo-5-hydroxy Benzaldehyde.

- Thermo Fisher Scientific. (2009, June 9).

Sources

- 1. 505084-61-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chem.ws [chem.ws]

- 3. Khan Academy [khanacademy.org]

- 4. 5-BROMO-2-(TRIFLUOROMETHOXY)BENZALDEHYDE CAS#: 923281-52-1 [m.chemicalbook.com]

- 5. 5-BROMO-2-(TRIFLUOROMETHOXY)BENZALDEHYDE | 923281-52-1 [chemicalbook.com]

- 6. lifechempharma.com [lifechempharma.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. youtube.com [youtube.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Safe Handling and Application of 2-Bromo-5-(trifluoromethoxy)benzaldehyde

For researchers, chemists, and professionals in drug development, the utility of a chemical reagent is intrinsically linked to the ability to handle it safely and effectively. 2-Bromo-5-(trifluoromethoxy)benzaldehyde is a key building block in modern medicinal chemistry, valued for the unique electronic properties conferred by its trifluoromethoxy group. However, its halogenated and aldehydic nature necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, grounded in established safety principles and technical expertise.

Compound Profile and Hazard Identification

This compound is a substituted aromatic aldehyde. The presence of a bromine atom, a trifluoromethoxy group, and an aldehyde functionality on the benzene ring dictates its reactivity and toxicological profile.

Chemical and Physical Properties

A thorough understanding of the compound's physical properties is the foundation of its safe handling. These properties influence its behavior under various laboratory conditions.

| Property | Value | Source |

| CAS Number | 505084-61-7 | [1] |

| Molecular Formula | C₈H₄BrF₃O₂ | [1] |

| Molecular Weight | 269.02 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | ~240.9 °C (Predicted) | |

| Density | ~1.706 g/cm³ (Predicted) | |

| Storage Temperature | Inert atmosphere, Room Temperature |

Globally Harmonized System (GHS) Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. It is crucial to recognize and understand the associated pictograms and hazard statements.

GHS Pictogram:

Signal Word: Warning [2]

Hazard Statements:

-

H315: Causes skin irritation. [2]

-

H319: Causes serious eye irritation. [2]

-

H335: May cause respiratory irritation. [3]

These classifications underscore that the primary routes of hazardous exposure are through skin contact, eye contact, and inhalation. The causality behind this lies in the reactivity of the aldehyde group, which can interact with biological macromolecules, and the general irritant nature of many halogenated aromatic compounds.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safely handling this compound is a multi-layered approach that prioritizes engineering controls and supplements them with appropriate personal protective equipment.

The Primacy of Engineering Controls

Engineering controls are the most effective means of minimizing exposure by isolating the hazard from the researcher.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and setting up reactions, must be conducted in a properly functioning chemical fume hood. This is non-negotiable. The fume hood's constant airflow protects the user from inhaling irritating vapors.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

-

Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled. Immediate flushing is critical in the event of accidental contact.[4]

Essential Personal Protective Equipment (PPE)

PPE provides a crucial barrier between the researcher and the chemical. The selection of PPE should be based on a thorough risk assessment of the planned procedures.

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses do not offer sufficient protection against splashes.

-

Hand Protection: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in situations with a higher risk of emersion, heavier-duty gloves such as butyl rubber may be more appropriate. Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the compound.

-

Protective Clothing: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure that clothing covers all exposed skin.

-

Respiratory Protection: For most routine laboratory operations conducted in a fume hood, respiratory protection is not necessary. However, in the event of a large spill or a failure of engineering controls, a respirator with an organic vapor cartridge may be required. Personnel must be properly trained and fit-tested to use respirators.[5]

Caption: Hierarchy of controls for safe chemical handling.

Storage and Handling Protocols

Proper storage and handling are critical to maintaining the stability of this compound and preventing accidental exposure.

Storage Requirements

-

Container: Keep the compound in its original, tightly sealed container.

-

Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent slow oxidation of the aldehyde group.[6]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials. A refrigerator is a suitable storage location.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.

Safe Handling Procedures

-

Avoid Aerosolization: Handle the liquid gently to avoid creating aerosols or splashes.

-

Weighing: If weighing is necessary, do so in a fume hood and on a disposable weighing paper or in a tared container.

-

Transfers: Use a glass pipette or a syringe for transfers. Ensure that the receiving vessel is properly secured.

-

Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.

Reactivity and Hazardous Reactions

The reactivity of this compound is centered around the aldehyde group and the substituted aromatic ring.

-

Aldehyde Reactivity: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air over time. It can also undergo nucleophilic attack and participate in various condensation reactions.

-

Aromatic Ring Reactivity: The bromine atom can be displaced or participate in cross-coupling reactions, a common application of this type of building block. The electron-withdrawing nature of the trifluoromethoxy and aldehyde groups influences the reactivity of the aromatic ring in electrophilic substitution reactions.

-

Hazardous Decomposition: Upon combustion, this compound may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[7]

Emergency Procedures: A Plan for the Unexpected

Despite the best precautions, accidents can happen. A well-defined emergency plan is essential.

First Aid Measures

-

Inhalation: If vapors are inhaled, immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2][4]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Spill Response

The response to a spill should be dictated by its size and location.

-

Minor Spill (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[8]

-

Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.

-

-

Major Spill (outside a fume hood or a large volume):

-

Evacuate the laboratory immediately and alert others.

-

If the material is volatile or poses a significant inhalation risk, activate the fire alarm to initiate a building-wide evacuation.[4]

-

Close the laboratory doors and prevent re-entry.

-

From a safe location, contact your institution's emergency response team or the local fire department. Provide them with the name of the chemical, the approximate quantity spilled, and the location.

-

Caption: Decision workflow for chemical spill response.

Waste Disposal